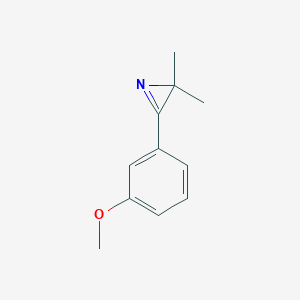
3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene is an organic compound that belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxyphenyl group attached to the azirine ring, which imparts unique chemical and physical properties. Azirines are known for their strained ring structure, making them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-(3-methoxyphenyl)-2,2-dimethylpropenal with a nitrogen source, such as hydrazine or an azide, under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the azirine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene undergoes various chemical reactions, including:
Oxidation: The azirine ring can be oxidized to form oxaziridines or other oxygen-containing derivatives.
Reduction: Reduction of the azirine ring can lead to the formation of amines or other reduced products.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted azirines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted azirines with different functional groups.
Scientific Research Applications
3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene involves its highly reactive azirine ring, which can interact with various molecular targets. The strained ring structure makes it prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)-2H-azirine: Lacks the dimethyl groups, resulting in different reactivity and properties.
3-(4-Methoxyphenyl)-2,2-dimethyl-2H-azirene: The methoxy group is positioned differently, affecting its chemical behavior.
2,2-Dimethyl-2H-azirine: Lacks the methoxyphenyl group, leading to distinct reactivity and applications.
Uniqueness
3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene is unique due to the combination of its strained azirine ring and the presence of the methoxyphenyl group. This combination imparts specific reactivity and properties that make it valuable in various scientific and industrial applications.
Properties
CAS No. |
61196-79-0 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-2,2-dimethylazirine |
InChI |
InChI=1S/C11H13NO/c1-11(2)10(12-11)8-5-4-6-9(7-8)13-3/h4-7H,1-3H3 |
InChI Key |
JOBGNOLJPJXFMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N1)C2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















